Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride
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Overview
Description
Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride is a chemical compound with the molecular formula C15H25ClN2O2. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is often utilized as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-(benzylamino)propylamine in the presence of a suitable acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is employed in the synthesis of peptides and proteins, which are crucial for studying biological processes.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthesis. This stability is achieved through the formation of a covalent bond between the nitrogen atom of the amine and the carbonyl carbon of the carbamate group. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[3-(benzylamino)propyl]carbamate
- Tert-butyl N-[3-(methylamino)propyl]carbamate
- Tert-butyl N-[3-(phenylamino)propyl]carbamate
Uniqueness
Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride is unique due to its specific structure, which includes a benzylamino group. This structural feature imparts distinct chemical properties, making it particularly useful as a protecting group in peptide synthesis. The presence of the hydrochloride salt enhances its solubility and stability, further contributing to its effectiveness in various applications.
Biological Activity
Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Chemical Formula : C12H18N2O2•HCl
- Molecular Weight : 250.75 g/mol
- CAS Number : 83948-53-2
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to influence various cellular pathways, potentially acting as an enzyme inhibitor or receptor modulator.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signaling pathways associated with mood regulation and cognitive function.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
- Tested Strains :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1 summarizes the antimicrobial efficacy based on minimum inhibitory concentration (MIC) values:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antioxidant Activity
The compound has also demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively.
- DPPH Radical Scavenging Assay : The compound exhibited a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant activity.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on human cell lines revealed that this compound significantly reduced cell viability in cancerous cells while sparing normal cells, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Another study indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential in neurodegenerative disease models.
- Pharmacokinetics : Research into the pharmacokinetic properties of the compound showed favorable absorption and distribution characteristics in animal models, suggesting its viability for therapeutic applications.
Properties
IUPAC Name |
tert-butyl N-[3-(benzylamino)propyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-15(2,3)19-14(18)17-11-7-10-16-12-13-8-5-4-6-9-13;/h4-6,8-9,16H,7,10-12H2,1-3H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIPDSRVXDXCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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